![molecular formula C21H17N B152262 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile CAS No. 133792-15-1](/img/structure/B152262.png)
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile is an organic compound with the molecular formula C21H17N. It is known for its unique structure, which consists of three benzene rings connected by a carbonitrile group and an ethyl group. This compound is primarily used in research and industrial applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Alkylation: Ethylbenzene is subjected to Friedel-Crafts alkylation to introduce the ethyl group onto the benzene ring.
Suzuki Coupling Reaction: The ethyl-substituted benzene is then coupled with a bromobenzene derivative using a palladium-catalyzed Suzuki coupling reaction to form a biphenyl structure.
Nitrile Introduction: Finally, the biphenyl compound undergoes a nucleophilic substitution reaction with cyanogen bromide to introduce the carbonitrile group.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of 4-[4-(4-Ethylphenyl)phenyl]benzoic acid.
Reduction: Formation of 4-[4-(4-Ethylphenyl)phenyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-[4-(4-Methylphenyl)phenyl]benzenecarbonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-[4-(4-Propylphenyl)phenyl]benzenecarbonitrile: Similar structure but with a propyl group instead of an ethyl group.
4-[4-(4-Butylphenyl)phenyl]benzenecarbonitrile: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and physical properties. The presence of the carbonitrile group also adds to its versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
4-[4-(4-ethylphenyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-2-16-3-7-18(8-4-16)20-11-13-21(14-12-20)19-9-5-17(15-22)6-10-19/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBZCOSZOOUKNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
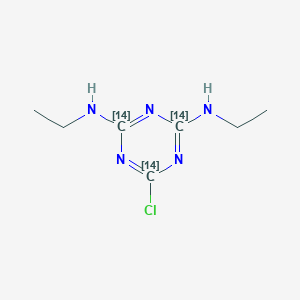


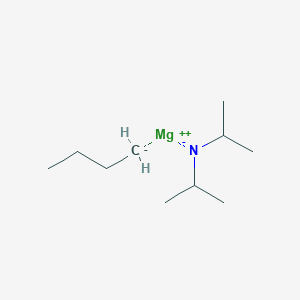



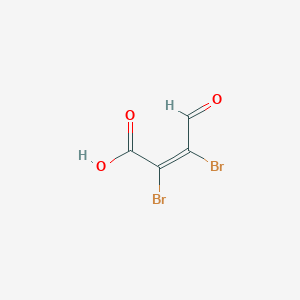
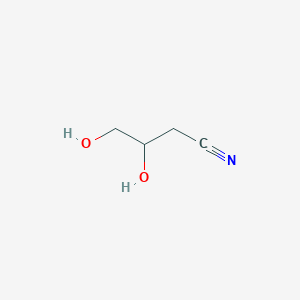
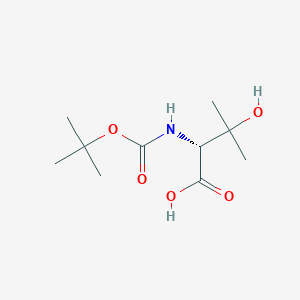

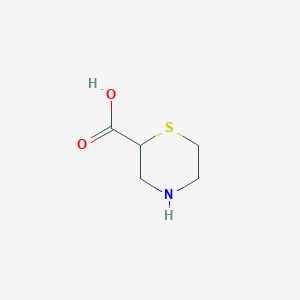
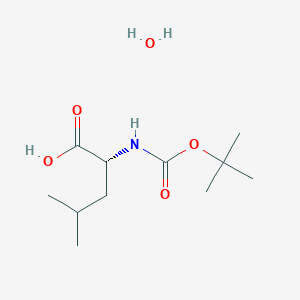
![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)
